molecular formula C14H9ClN2O B7590439 2-chloro-N-(3-cyanophenyl)benzamide

2-chloro-N-(3-cyanophenyl)benzamide

Cat. No.: B7590439
M. Wt: 256.68 g/mol
InChI Key: GUVFAHAGWDHGLT-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyanophenyl)benzamide is an organic compound with the molecular formula C14H9ClN2O It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyanophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyanophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

    Reduction Reactions: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups replacing the chlorine atom.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives of the benzamide moiety.

Scientific Research Applications

2-chloro-N-(3-cyanophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its efficacy in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyanophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyano and chlorine groups can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-cyanophenyl)benzamide: Similar structure but with the cyano group at the 4-position.

    2-chloro-N-(3-nitrophenyl)benzamide: Similar structure but with a nitro group instead of a cyano group.

    2-chloro-N-(3-methylphenyl)benzamide: Similar structure but with a methyl group instead of a cyano group.

Uniqueness

2-chloro-N-(3-cyanophenyl)benzamide is unique due to the specific positioning of the cyano group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs with different substituents or substitution patterns.

Properties

IUPAC Name

2-chloro-N-(3-cyanophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVFAHAGWDHGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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